molecular formula C30H22I6N2O8 B13435525 (2S)-2-amino-3-[4-[4-[5-[4-[(2S)-2-amino-2-carboxyethyl]-2,6-diiodophenoxy]-2-hydroxy-3-iodophenoxy]-3-iodophenoxy]-3,5-diiodophenyl]propanoic acid

(2S)-2-amino-3-[4-[4-[5-[4-[(2S)-2-amino-2-carboxyethyl]-2,6-diiodophenoxy]-2-hydroxy-3-iodophenoxy]-3-iodophenoxy]-3,5-diiodophenyl]propanoic acid

Cat. No.: B13435525
M. Wt: 1299.9 g/mol
InChI Key: QXTZLXXCTPPBMX-GOTSBHOMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (2S)-2-amino-3-[4-[4-[5-[4-[(2S)-2-amino-2-carboxyethyl]-2,6-diiodophenoxy]-2-hydroxy-3-iodophenoxy]-3-iodophenoxy]-3,5-diiodophenyl]propanoic acid is a complex organic molecule characterized by multiple iodine atoms and phenoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-amino-3-[4-[4-[5-[4-[(2S)-2-amino-2-carboxyethyl]-2,6-diiodophenoxy]-2-hydroxy-3-iodophenoxy]-3-iodophenoxy]-3,5-diiodophenyl]propanoic acid involves multiple steps, each requiring precise conditions to ensure the correct formation of bonds and functional groups. The process typically starts with the preparation of the amino acid backbone, followed by the sequential addition of phenoxy and iodine groups through a series of substitution reactions. Common reagents used in these steps include iodine, phenol derivatives, and various catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using automated reactors to control temperature, pressure, and reagent addition. The use of continuous flow reactors could enhance the efficiency and yield of the synthesis process, ensuring consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-amino-3-[4-[4-[5-[4-[(2S)-2-amino-2-carboxyethyl]-2,6-diiodophenoxy]-2-hydroxy-3-iodophenoxy]-3-iodophenoxy]-3,5-diiodophenyl]propanoic acid: undergoes various chemical reactions, including:

    Oxidation: The phenolic groups can be oxidized to quinones under specific conditions.

    Reduction: Iodine atoms can be reduced to iodide ions.

    Substitution: Halogen atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenolic groups would yield quinones, while reduction of iodine atoms would produce iodide ions.

Scientific Research Applications

(2S)-2-amino-3-[4-[4-[5-[4-[(2S)-2-amino-2-carboxyethyl]-2,6-diiodophenoxy]-2-hydroxy-3-iodophenoxy]-3-iodophenoxy]-3,5-diiodophenyl]propanoic acid: has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying complex molecular interactions.

    Biology: Investigated for its potential role in biochemical pathways and as a probe for studying protein-ligand interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a component in specialized chemical formulations.

Mechanism of Action

The mechanism by which (2S)-2-amino-3-[4-[4-[5-[4-[(2S)-2-amino-2-carboxyethyl]-2,6-diiodophenoxy]-2-hydroxy-3-iodophenoxy]-3-iodophenoxy]-3,5-diiodophenyl]propanoic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The compound’s multiple iodine atoms and phenoxy groups enable it to form strong interactions with these targets, influencing their activity and function.

Comparison with Similar Compounds

Similar compounds to (2S)-2-amino-3-[4-[4-[5-[4-[(2S)-2-amino-2-carboxyethyl]-2,6-diiodophenoxy]-2-hydroxy-3-iodophenoxy]-3-iodophenoxy]-3,5-diiodophenyl]propanoic acid include other iodinated phenoxy derivatives. These compounds share structural similarities but may differ in the number and position of iodine atoms or other functional groups. The unique arrangement of iodine atoms and phenoxy groups in This compound

Properties

Molecular Formula

C30H22I6N2O8

Molecular Weight

1299.9 g/mol

IUPAC Name

(2S)-2-amino-3-[4-[4-[5-[4-[(2S)-2-amino-2-carboxyethyl]-2,6-diiodophenoxy]-2-hydroxy-3-iodophenoxy]-3-iodophenoxy]-3,5-diiodophenyl]propanoic acid

InChI

InChI=1S/C30H22I6N2O8/c31-16-9-14(44-27-18(33)3-12(4-19(27)34)7-22(37)29(40)41)1-2-24(16)46-25-11-15(10-17(32)26(25)39)45-28-20(35)5-13(6-21(28)36)8-23(38)30(42)43/h1-6,9-11,22-23,39H,7-8,37-38H2,(H,40,41)(H,42,43)/t22-,23-/m0/s1

InChI Key

QXTZLXXCTPPBMX-GOTSBHOMSA-N

Isomeric SMILES

C1=CC(=C(C=C1OC2=C(C=C(C=C2I)C[C@@H](C(=O)O)N)I)I)OC3=C(C(=CC(=C3)OC4=C(C=C(C=C4I)C[C@@H](C(=O)O)N)I)I)O

Canonical SMILES

C1=CC(=C(C=C1OC2=C(C=C(C=C2I)CC(C(=O)O)N)I)I)OC3=C(C(=CC(=C3)OC4=C(C=C(C=C4I)CC(C(=O)O)N)I)I)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.